1-(5-Bromo-2-fluorobenzoyl)pyrrolidine

Ligand efficiency Fragment-based drug discovery Medicinal chemistry

This 5-bromo-2-fluorobenzoyl pyrrolidine offers a substitution pattern absent from regioisomers (e.g., 2-bromo-5-fluoro CAS 951884-12-1) and heterocycle variants (morpholine analog CAS 853313-09-4). With XLogP3 2.7, zero H-bond donors, and only one rotatable bond, it is an optimal fragment-like scaffold for medicinal chemistry. The bromine enables Suzuki-Miyaura diversification; the fluorine modulates electronic properties. Identity verification via HRMS (exact mass 271.00080 Da, characteristic 1:1 Br isotope pattern) is recommended. Procure now for fragment-based SAR and halogen-bonding studies.

Molecular Formula C11H11BrFNO
Molecular Weight 272.11 g/mol
CAS No. 853313-27-6
Cat. No. B6612327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorobenzoyl)pyrrolidine
CAS853313-27-6
Molecular FormulaC11H11BrFNO
Molecular Weight272.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)F
InChIInChI=1S/C11H11BrFNO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
InChIKeyTTXXNNHVEFPIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-fluorobenzoyl)pyrrolidine (CAS 853313-27-6): Procurement-Ready Halogenated Benzoyl Pyrrolidine Building Block for Medicinal Chemistry


1-(5-Bromo-2-fluorobenzoyl)pyrrolidine (CAS 853313-27-6) is a halogenated benzoyl pyrrolidine derivative with the molecular formula C11H11BrFNO and a molecular weight of 272.11 g/mol [1]. The compound features a pyrrolidine amide linkage to a 5-bromo-2-fluorophenyl moiety, with computed physicochemical properties including XLogP3-AA of 2.7, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond [1]. The compound is offered as part of the AldrichCPR collection of rare and unique chemicals for early discovery research, though no vendor analytical data is provided and identity/purity verification remains the buyer's responsibility .

Why Generic Substitution of 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine Fails: Halogen Positional Isomerism and Heterocycle-Dependent Physicochemical Profiles


Generic substitution among halogenated benzoyl heterocycles is chemically invalid because the 5-bromo-2-fluoro substitution pattern on the phenyl ring, combined with the pyrrolidine amide linkage, produces a distinct physicochemical and structural profile that cannot be replicated by positional isomers or heterocycle variants. For example, 1-(2-bromo-5-fluorobenzoyl)pyrrolidine (CAS 951884-12-1) represents a regioisomeric halogen arrangement that would alter electronic distribution and potentially binding orientation . Similarly, replacement of the pyrrolidine ring with morpholine (as in CAS 853313-09-4) introduces an additional oxygen atom and increases molecular weight from 272.11 to 288.11 g/mol, thereby modifying hydrogen bonding capacity and lipophilicity . Even substitution of the benzoyl carbonyl linker with a benzyl methylene linker (as in 1-(5-bromo-2-fluorobenzyl)pyrrolidine) fundamentally changes the electronic conjugation and conformational flexibility of the scaffold [1].

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine (853313-27-6): Quantified Differentiation Evidence Versus Structural Analogs


Molecular Weight Differential Versus Morpholine Analog: Impact on Ligand Efficiency Metrics

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine has a molecular weight of 272.11 g/mol, which is 16.00 g/mol lower than the structurally analogous morpholine derivative 4-(5-bromo-2-fluorobenzoyl)morpholine (288.11 g/mol) . This difference arises from the replacement of the pyrrolidine ring (C4H8N, nominal mass 70 Da) with a morpholine ring (C4H8NO, nominal mass 86 Da), introducing an additional oxygen atom that adds hydrogen bond acceptor capacity but increases molecular weight in a fragment-based context where lower MW is generally preferred for ligand efficiency optimization .

Ligand efficiency Fragment-based drug discovery Medicinal chemistry

XLogP3 Hydrophobicity Profile: Pyrrolidine Amide Versus Benzyl Pyrrolidine Scaffolds

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine exhibits a computed XLogP3-AA value of 2.7 [1]. This value reflects the polar amide carbonyl contribution that reduces lipophilicity relative to a methylene-linked analog. While direct XLogP3 data for 1-(5-bromo-2-fluorobenzyl)pyrrolidine is not available in the same database, the replacement of the benzoyl carbonyl (C=O) with a benzyl methylene (CH2) linker would be expected to increase logP by approximately 0.5-1.0 log units based on established fragment contribution methods, as the carbonyl group contributes a negative π value of approximately -0.5 to -0.7 relative to methylene.

Lipophilicity ADME prediction Physicochemical properties

Hydrogen Bond Acceptor/Donor Profile: Functional Distinction from Morpholine and Benzyl Scaffolds

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine has a computed hydrogen bond donor count of 0 and hydrogen bond acceptor count of 2 (the amide carbonyl oxygen and the pyrrolidine nitrogen) [1]. In contrast, the morpholine analog 4-(5-bromo-2-fluorobenzoyl)morpholine possesses an additional hydrogen bond acceptor (the morpholine ring oxygen), yielding a total of 3 H-bond acceptors while still maintaining 0 H-bond donors . This differential in hydrogen bonding capacity influences both passive membrane permeability and potential off-target interactions. Furthermore, the benzoyl carbonyl oxygen in the target compound serves as both a hydrogen bond acceptor and a key structural element enabling π-π stacking interactions, a feature absent in the benzyl methylene-linked analog.

Hydrogen bonding Drug-likeness Permeability

Regioisomeric Halogen Position Differentiation: 5-Bromo-2-fluoro Versus 2-Bromo-5-fluoro Scaffolds

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine (CAS 853313-27-6) and 1-(2-bromo-5-fluorobenzoyl)pyrrolidine (CAS 951884-12-1) are regioisomers that differ solely in the positions of the bromine and fluorine substituents on the phenyl ring . In the target compound, bromine occupies the 5-position and fluorine the 2-position (ortho to the carbonyl), whereas in the comparator, bromine is at the 2-position and fluorine at the 5-position. This positional swap alters the electronic environment around the amide carbonyl and modifies the vector of the C-Br and C-F bonds relative to the pyrrolidine ring. In halogen-bonding contexts, the σ-hole magnitude and directionality of bromine are influenced by the adjacent electron-withdrawing fluorine, and the different substitution pattern yields distinct intermolecular interaction profiles that cannot be predicted without experimental binding data .

Structure-activity relationship Halogen bonding Regioisomerism

Rotatable Bond Count: Conformational Rigidity Advantage for Binding Entropy

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine possesses only 1 rotatable bond, specifically the C-C bond connecting the carbonyl carbon to the phenyl ring [1]. The amide C-N bond is rotationally restricted due to partial double-bond character (resonance barrier typically 15-20 kcal/mol). In contrast, the benzyl analog 1-(5-bromo-2-fluorobenzyl)pyrrolidine introduces an additional rotatable bond at the methylene linker (C-C bond between phenyl and pyrrolidine nitrogen), increasing the total to 2 rotatable bonds and expanding the conformational search space. Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.7-1.2 kcal/mol upon binding, based on established thermodynamic principles.

Conformational analysis Entropic binding penalty Molecular flexibility

Exact Mass Precision for High-Resolution Mass Spectrometry (HRMS) Confirmation

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine has a computed exact mass of 271.00080 Da and a monoisotopic mass of 271.00080 Da (C11H11BrFNO) [1]. This precise mass is critical for high-resolution mass spectrometry (HRMS) confirmation of compound identity and purity, particularly in the absence of vendor-supplied analytical data . The presence of bromine contributes a characteristic isotopic signature (1:1 ratio for M and M+2 peaks) due to the natural abundance of 79Br (50.69%) and 81Br (49.31%), providing an additional confirmatory pattern for LC-MS or GC-MS analysis. The fluorine atom (100% 19F natural abundance) further contributes to the distinct isotopic distribution.

Analytical chemistry HRMS Quality control

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine (853313-27-6): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Fragment-Based Screening Scaffold for Kinase or GPCR Target Libraries

The compound's molecular weight (272.11 g/mol) and low rotatable bond count (1) position it as a suitable fragment-like starting point for medicinal chemistry campaigns. Its computed XLogP3 of 2.7 falls within the optimal range for fragment libraries (typically logP ≤ 3), and the 5-bromo-2-fluoro substitution pattern provides two orthogonal vectors for structure-activity relationship (SAR) exploration: the bromine serves as a handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, while the fluorine modulates electronic properties and metabolic stability. The amide carbonyl and pyrrolidine nitrogen offer hydrogen bond acceptor functionality without introducing additional H-bond donors, maintaining favorable permeability characteristics. Researchers procuring this compound for fragment screening should verify identity via HRMS using the exact mass of 271.00080 Da and confirm the characteristic 1:1 bromine isotopic pattern [1].

Organic Synthesis: Boronic Acid/Boronate Ester Precursor via Miyaura Borylation

The 5-bromo substituent in 1-(5-bromo-2-fluorobenzoyl)pyrrolidine serves as an electrophilic site for palladium-catalyzed Miyaura borylation, enabling conversion to the corresponding boronic acid or pinacol boronate ester. This transformation generates a nucleophilic coupling partner for subsequent Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl or heteroaryl derivatives. The ortho-fluorine substituent electronically activates the aryl ring and may influence regioselectivity in subsequent coupling steps. Researchers should be aware that the regioisomeric 2-bromo-5-fluoro analog (CAS 951884-12-1) would yield different coupling vectors and should not be substituted in published synthetic procedures without validation. The absence of vendor analytical data necessitates independent purity assessment prior to use in multi-step synthetic sequences .

Chemical Biology: Halogen-Bonding Probe Development for Protein-Ligand Interaction Studies

The 5-bromo substituent in the target compound provides a σ-hole donor capable of participating in halogen bonding with backbone carbonyl oxygens or Lewis basic side chains in protein binding sites. The ortho-fluorine electronically influences the σ-hole magnitude of the bromine through inductive effects, while the pyrrolidine amide scaffold provides a defined conformational framework with only one rotatable bond. This rigidity reduces the entropic penalty of binding and enables more accurate computational modeling of halogen-bonding geometries. The morpholine analog (CAS 853313-09-4) introduces an additional H-bond acceptor that may compete with or alter halogen-bonding interactions, while the benzyl analog (CAS not specified for the exact compound) introduces conformational flexibility that complicates binding mode interpretation. The target compound thus represents the minimal scaffold for systematic halogen-bonding SAR studies.

Analytical Reference Standard: HRMS Method Development and Validation

Given that Sigma-Aldrich provides this compound without analytical data, researchers can employ 1-(5-bromo-2-fluorobenzoyl)pyrrolidine as a reference standard for developing and validating high-resolution mass spectrometry (HRMS) methods. The compound's exact mass (271.00080 Da), monoisotopic mass (271.00080 Da), and characteristic 1:1 bromine isotopic pattern (M and M+2 peaks) provide unambiguous confirmation of instrument calibration and mass accuracy. The compound can also serve as a positive control for LC-MS methods in synthetic chemistry workflows where halogenated pyrrolidine derivatives are being prepared and characterized. Laboratories procuring this compound should document the lot-specific HRMS spectrum upon receipt to establish an in-house reference profile for subsequent quality control of synthetic products.

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